5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide involves several steps. One common method includes the reaction of 5-chloro-1,3-dimethylindole-2-carboxylic acid with cyclohexylamine under specific conditions. The reaction typically requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives
Scientific Research Applications
5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Research into its potential therapeutic applications, including drug development for various diseases, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit specific enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
5-chloro-N-cyclohexyl-1,3-dimethyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral properties.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C17H21ClN2O |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-1,3-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C17H21ClN2O/c1-11-14-10-12(18)8-9-15(14)20(2)16(11)17(21)19-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,19,21) |
InChI Key |
RXHDUUDIWQDZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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